molecular formula C25H22N2O2 B13373246 2-(2-hydroxyethyl)-3-[2-(4-methylphenyl)-1H-indol-3-yl]-1-isoindolinone

2-(2-hydroxyethyl)-3-[2-(4-methylphenyl)-1H-indol-3-yl]-1-isoindolinone

Cat. No.: B13373246
M. Wt: 382.5 g/mol
InChI Key: CQDBXRTYBMEXEZ-UHFFFAOYSA-N
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Description

2-(2-hydroxyethyl)-3-[2-(4-methylphenyl)-1H-indol-3-yl]-1-isoindolinone is a complex organic compound that features a unique structure combining an indole moiety with an isoindolinone core. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-hydroxyethyl)-3-[2-(4-methylphenyl)-1H-indol-3-yl]-1-isoindolinone typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, followed by its coupling with an isoindolinone precursor. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that allow for large-scale synthesis. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound in bulk while maintaining high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

2-(2-hydroxyethyl)-3-[2-(4-methylphenyl)-1H-indol-3-yl]-1-isoindolinone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: This reaction can replace one functional group with another, allowing for the creation of derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve specific temperatures, pH levels, and solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms. Substitution reactions can result in a wide range of derivatives with varying functional groups.

Scientific Research Applications

2-(2-hydroxyethyl)-3-[2-(4-methylphenyl)-1H-indol-3-yl]-1-isoindolinone has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-(2-hydroxyethyl)-3-[2-(4-methylphenyl)-1H-indol-3-yl]-1-isoindolinone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(2-hydroxyethyl)-1-piperazinyl)-1-(4-methylphenyl)ethanone dihydrochloride
  • 2-hydroxyethyl 4-methylbenzenesulfonate
  • Ethanol, 2- [ [2- (2-hydroxyethoxy)ethyl] (4-methylphenyl)amino]

Uniqueness

2-(2-hydroxyethyl)-3-[2-(4-methylphenyl)-1H-indol-3-yl]-1-isoindolinone is unique due to its specific combination of an indole and isoindolinone structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C25H22N2O2

Molecular Weight

382.5 g/mol

IUPAC Name

2-(2-hydroxyethyl)-3-[2-(4-methylphenyl)-1H-indol-3-yl]-3H-isoindol-1-one

InChI

InChI=1S/C25H22N2O2/c1-16-10-12-17(13-11-16)23-22(20-8-4-5-9-21(20)26-23)24-18-6-2-3-7-19(18)25(29)27(24)14-15-28/h2-13,24,26,28H,14-15H2,1H3

InChI Key

CQDBXRTYBMEXEZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C4C5=CC=CC=C5C(=O)N4CCO

Origin of Product

United States

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